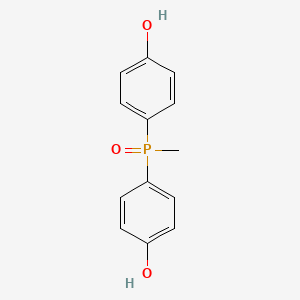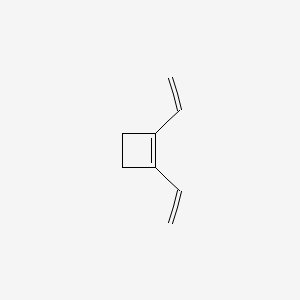
1,2-Divinylcyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Divinylcyclobutene is an organic compound with the molecular formula C₈H₁₀ . It is a cyclobutene derivative featuring two vinyl groups attached to adjacent carbon atoms in the cyclobutene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Divinylcyclobutene can be synthesized through various methods. One common approach involves the Diels-Alder reaction between butadiene and a suitable dienophile, followed by dehydrogenation to form the desired product . Another method includes the thermal decomposition of 1,2,6,7-octatetraene, which yields this compound as one of the products .
Industrial Production Methods: .
Chemical Reactions Analysis
Types of Reactions: 1,2-Divinylcyclobutene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutene derivatives.
Scientific Research Applications
1,2-Divinylcyclobutene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Divinylcyclobutene involves its ability to undergo cycloaddition reactions , forming new cyclic structures. These reactions are facilitated by the presence of vinyl groups, which act as reactive sites for various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1,2-Diazacyclobutene: Known for its use in organic synthesis and introduction of strained ring systems.
1,2-Divinylcyclobutane: Shares structural similarities but differs in reactivity and applications.
Uniqueness: 1,2-Divinylcyclobutene is unique due to its vinyl-substituted cyclobutene ring , which imparts distinct reactivity and potential for forming complex cyclic structures. This makes it a valuable compound in synthetic organic chemistry and materials science .
Properties
CAS No. |
42206-11-1 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1,2-bis(ethenyl)cyclobutene |
InChI |
InChI=1S/C8H10/c1-3-7-5-6-8(7)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
JFGIMFIUFRAQNR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(CC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
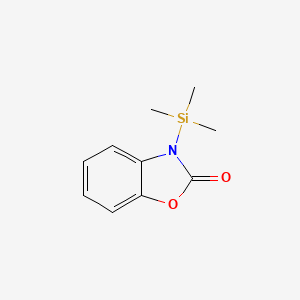
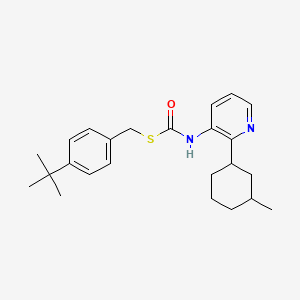
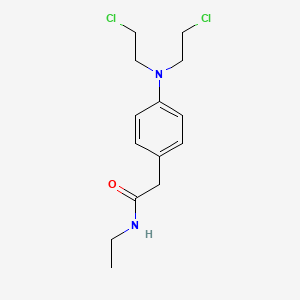
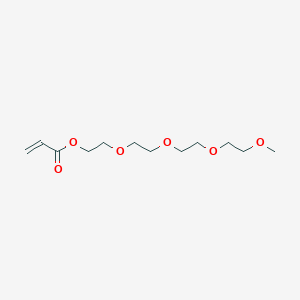
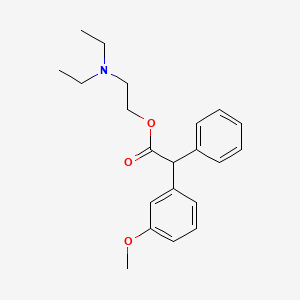
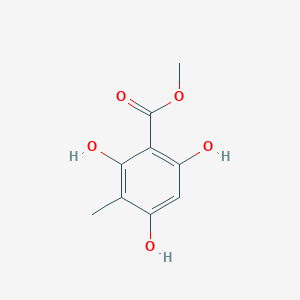
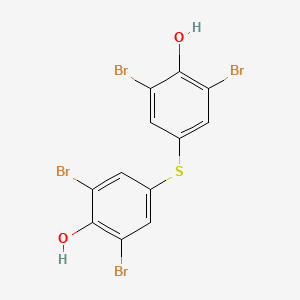
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
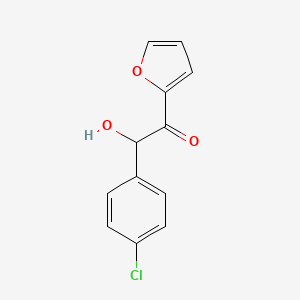
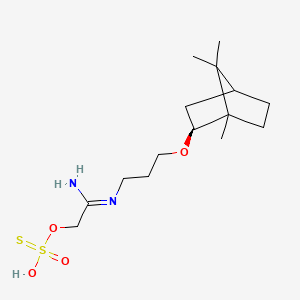
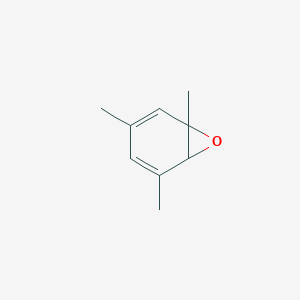
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
